molecular formula C45H66N4O4 B13828032 N-Succinyl-Phe-Gly-Leu beta-naphthylamide

N-Succinyl-Phe-Gly-Leu beta-naphthylamide

Cat. No.: B13828032
M. Wt: 727.0 g/mol
InChI Key: IPAFRCKODXCNEI-YATWDLPUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-Phe-Gly-Leu beta-naphthylamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: N-Succinyl-Phe-Gly-Leu beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by neutral endopeptidases. These enzymes cleave the peptide bond, releasing the beta-naphthylamide moiety .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. The presence of divalent metal ions such as zinc or calcium can enhance the activity of the endopeptidases .

Major Products Formed: The major products formed from the hydrolysis of this compound are the individual amino acids and the beta-naphthylamide moiety .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: N-Succinyl-Phe-Gly-Leu beta-naphthylamide is unique due to its specific sequence and the presence of the beta-naphthylamide moiety. This structure allows it to be selectively recognized and cleaved by neutral endopeptidases, making it a valuable tool in enzymatic studies . The beta-naphthylamide group also provides a chromogenic or fluorogenic signal upon cleavage, facilitating the detection and quantification of enzyme activity .

Properties

Molecular Formula

C45H66N4O4

Molecular Weight

727.0 g/mol

IUPAC Name

N-[(2S)-1-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]octadecanamide

InChI

InChI=1S/C45H66N4O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-42(50)48-41(32-36-24-19-18-20-25-36)44(52)46-34-43(51)49-40(31-35(2)3)45(53)47-39-30-29-37-26-22-23-27-38(37)33-39/h18-20,22-27,29-30,33,35,40-41H,4-17,21,28,31-32,34H2,1-3H3,(H,46,52)(H,47,53)(H,48,50)(H,49,51)/t40-,41-/m0/s1

InChI Key

IPAFRCKODXCNEI-YATWDLPUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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